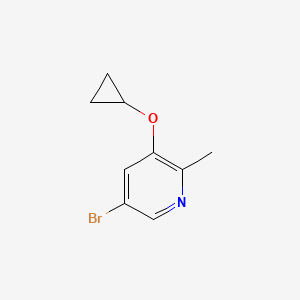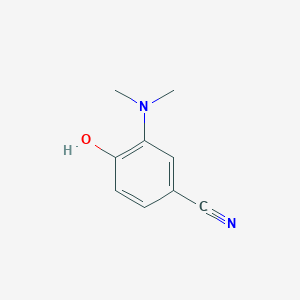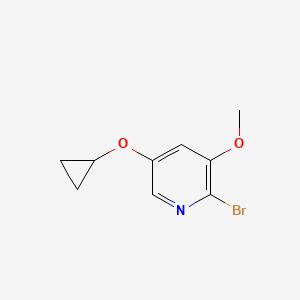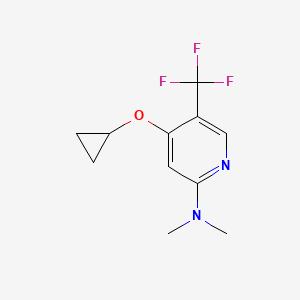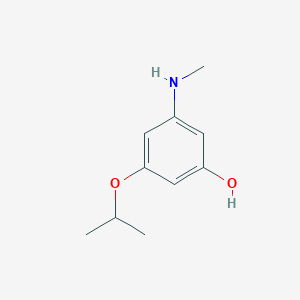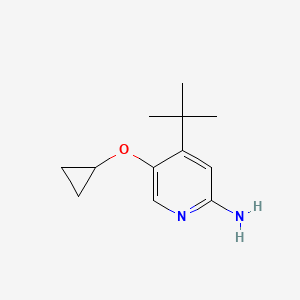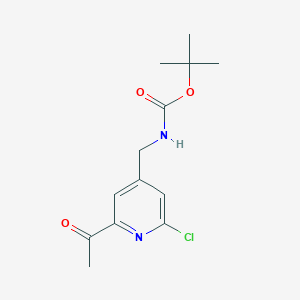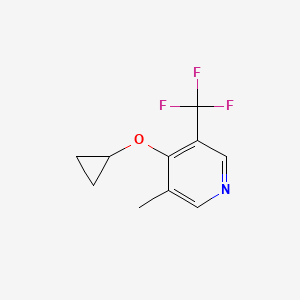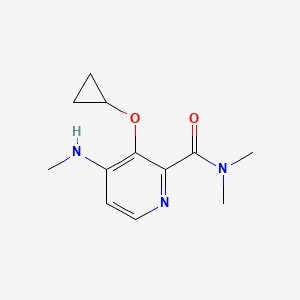
3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C15H22N2O3 and a molecular weight of 278.35 g/mol . This compound is known for its unique structural features, which include tert-butoxy and cyclopropoxy groups attached to a picolinamide backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide involves several steps. One common method includes the reaction of 3-tert-butoxy-4-cyclopropoxy-N,N-dimethylpyridin-2-amine with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Des Réactions Chimiques
3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can lead to the formation of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it may be used in the study of enzyme interactions and as a probe for investigating biochemical pathways.
In medicine, this compound can be explored for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In the industry, it may be used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
3-Tert-butoxy-4-cyclopropoxy-N,N-dimethylpicolinamide can be compared with similar compounds, such as 4-tert-butyl-3-cyclopropoxy-N,N-dimethylbenzamide . While both compounds share structural similarities, including the presence of tert-butoxy and cyclopropoxy groups, they differ in their specific chemical properties and applications. The unique combination of functional groups in this compound makes it particularly valuable for certain research and industrial applications.
Similar Compounds
- 4-tert-Butyl-3-cyclopropoxy-N,N-dimethylbenzamide
- N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride
These compounds, while similar in structure, offer different reactivity and applications, highlighting the uniqueness of this compound in scientific research and industry.
Propriétés
Formule moléculaire |
C15H22N2O3 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
4-cyclopropyloxy-N,N-dimethyl-3-[(2-methylpropan-2-yl)oxy]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-13-11(19-10-6-7-10)8-9-16-12(13)14(18)17(4)5/h8-10H,6-7H2,1-5H3 |
Clé InChI |
GMIWRQZKALWPCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=CN=C1C(=O)N(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


